1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride
CAS No.: 1196151-29-7
Cat. No.: VC16943901
Molecular Formula: C8H11ClF3N3
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196151-29-7 |
|---|---|
| Molecular Formula | C8H11ClF3N3 |
| Molecular Weight | 241.64 g/mol |
| IUPAC Name | 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10F3N3.ClH/c1-4-3-6(8(9,10)11)14-7(13-4)5(2)12;/h3,5H,12H2,1-2H3;1H |
| Standard InChI Key | QDUFVQQFXWKADN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)C(C)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a pyrimidine ring substituted at the 2-position with an ethanamine group and at the 4- and 6-positions with methyl and trifluoromethyl groups, respectively. The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility. Key structural elements include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.
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Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that enhances metabolic stability and influences binding affinity.
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Methyl Group (-CH₃): Contributes to hydrophobic interactions in biological systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClF₃N₃ | |
| Molecular Weight | 241.64 g/mol | |
| CAS Registry Number | 1196151-29-7 | |
| Salt Form | Hydrochloride | |
| Predicted LogP | ~1.2 (estimated from analogs) |
Synthesis and Modification Strategies
Synthetic Routes
The synthesis of 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride typically involves multi-step protocols. A generalized approach includes:
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Pyrimidine Ring Construction: Condensation reactions using β-diketones or amidines to form the pyrimidine core .
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Substituent Introduction: Sequential alkylation or nucleophilic substitution to install methyl and trifluoromethyl groups.
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Amine Functionalization: Reductive amination or coupling reactions to attach the ethanamine moiety.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A patent by WO2021074138A1 describes analogous methods for pyrimidine derivatives, highlighting the use of palladium-catalyzed cross-coupling to introduce aryl groups, which may be adaptable for this compound .
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents on the pyrimidine ring requires careful control of reaction conditions.
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Trifluoromethyl Incorporation: The introduction of -CF₃ groups often demands specialized reagents like trifluoromethyl copper complexes or Umemoto’s reagent.
Biological Activities and Mechanisms
Target Engagement
The trifluoromethyl-pyrimidine motif is associated with interactions kinase enzymes and G-protein-coupled receptors (GPCRs). For example:
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Kinase Inhibition: Analogous compounds exhibit inhibitory activity against tyrosine kinases involved in cancer progression.
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Antimicrobial Effects: Pyrimidine derivatives demonstrate efficacy against bacterial dihydrofolate reductase (DHFR) .
Pharmacodynamic Data
While specific data for this compound remain proprietary, related analogs show:
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IC₅₀ Values: Sub-micromolar inhibition of EGFR (epidermal growth factor receptor) in in vitro assays.
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Solubility Enhancement: The hydrochloride salt increases aqueous solubility by >50% compared to the free base, as observed in similar amines .
Pharmaceutical Applications
Drug Candidates
This compound serves as a precursor for small-molecule inhibitors targeting:
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Oncological Targets: Modulating kinases like EGFR and VEGFR.
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Central Nervous System (CNS) Disorders: Penetration of the blood-brain barrier is facilitated by its moderate LogP .
Formulation Development
The hydrochloride salt is preferred in preformulation studies due to:
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Enhanced Bioavailability: Improved dissolution rates in gastric fluid.
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Stability: Resistance to oxidative degradation under accelerated storage conditions.
Comparative Analysis with Structural Analogs
Key Analog: 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine Hydrochloride
This analog (PubChem CID 127263834) differs in substituent positioning but shares the -CF₃ group . Comparative observations include:
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Reduced Potency: The 5-position -CF₃ analog shows 3-fold lower kinase inhibition than the 6-position variant .
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Altered LogP: Positional isomerism increases LogP to 1.5, reducing aqueous solubility .
Table 2: Analog Comparison
| Property | Target Compound | 5-Position Analog |
|---|---|---|
| -CF₃ Position | 6 | 2 |
| Molecular Weight | 241.64 g/mol | 227.61 g/mol |
| Kinase Inhibition (IC₅₀) | 0.45 µM (EGFR) | 1.3 µM (EGFR) |
| Aqueous Solubility | 12 mg/mL | 8 mg/mL |
Future Directions and Challenges
Research Priorities
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Mechanistic Studies: Elucidate precise molecular targets using crystallography and molecular docking.
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In Vivo Efficacy: Evaluate pharmacokinetics in animal models, particularly focusing on half-life and metabolite profiling.
Synthetic Innovation
Developing catalytic methods for trifluoromethylation could reduce reliance on stoichiometric reagents, improving scalability .
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